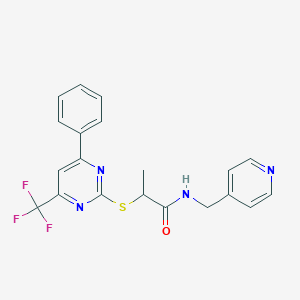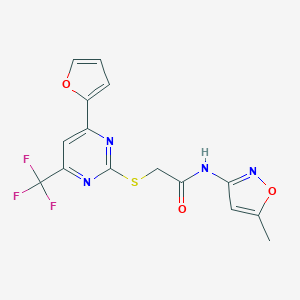![molecular formula C25H21ClN6O B284392 2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 6150-43-2](/img/structure/B284392.png)
2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines These compounds are characterized by a triazole ring fused to a pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of appropriate triazole and pyrimidine precursors under specific conditions. For instance, a one-pot catalyst-free procedure at room temperature can be employed, involving the reaction of dibenzoylacetylene and triazole derivatives . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in cancer treatment due to its ability to inhibit specific enzymes like CDK2.
Biology: The compound’s interactions with biological targets make it a candidate for studying cellular processes and pathways.
Industry: Its unique chemical properties are leveraged in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these targets, forming specific interactions that disrupt normal function.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
- N7-butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological effects.
Properties
CAS No. |
6150-43-2 |
|---|---|
Molecular Formula |
C25H21ClN6O |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H21ClN6O/c1-15-8-3-6-12-20(15)29-24(33)21-16(2)28-25-30-23(18-10-4-5-11-19(18)26)31-32(25)22(21)17-9-7-13-27-14-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
InChI Key |
XWZAFBPRSOTKIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CN=CC=C4)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B284314.png)
![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B284316.png)
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)
![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284328.png)

![2-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B284330.png)
